(4-chloro-1-methyl-1H-pyrazol-3-yl){4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is (4-chloro-1-methyl-1H-pyrazol-3-yl){4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone .
- It belongs to the class of heterocyclic compounds known as imidazoles .
- Imidazole is a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It is amphoteric, exhibiting both acidic and basic properties.
- Imidazole serves as a core structure in various natural products, including histidine, purine, histamine, and DNA-based structures.
- Commercially available drugs often contain imidazole rings, such as clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (antibacterial).
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. imidazoles can be synthesized through various methods, including condensation reactions, cyclizations, and functional group transformations .
- Industrial production methods would require further investigation.
Chemical Reactions Analysis
- Imidazoles undergo diverse reactions, including oxidation, reduction, and substitution.
- Common reagents include acids, bases, and oxidizing agents.
- Major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
- Imidazoles find applications in various fields:
Medicine: Some imidazole derivatives exhibit antibacterial, antifungal, and antiviral activities.
Chemistry: They serve as building blocks for drug development.
Biology: Imidazoles are involved in enzyme inhibition and receptor binding.
Industry: Imidazole-containing compounds are used in corrosion inhibitors and catalysts.
Mechanism of Action
- The specific mechanism of action for this compound would require further research.
- Imidazoles may interact with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
- Unfortunately, without specific information about similar compounds, I cannot provide a direct comparison.
- exploring related imidazole derivatives would highlight its uniqueness.
Properties
Molecular Formula |
C16H23ClN6O |
---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
(4-chloro-1-methylpyrazol-3-yl)-[4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C16H23ClN6O/c1-4-23-12(2)13(9-18-23)10-21-5-7-22(8-6-21)16(24)15-14(17)11-20(3)19-15/h9,11H,4-8,10H2,1-3H3 |
InChI Key |
SGPDUDCEYBLBTP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CN2CCN(CC2)C(=O)C3=NN(C=C3Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.